N-[3-(DIMETHOXYMETHYLSILYL)PROPYL]BUTAN-1-AMINE
Overview
Description
N-Butyl-aminopropyl-dimethoxymethylsilane is an organosilicon compound with the molecular formula C10H25NO2Si and a molecular weight of 219.396 g/mol . It is a clear liquid with a density of 0.874 g/cm³ and a boiling point of 241.8°C . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-aminopropyl-dimethoxymethylsilane can be synthesized through the reaction of N-butylamine with 3-chloropropyl-dimethoxymethylsilane under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst like triethylamine to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of N-Butyl-aminopropyl-dimethoxymethylsilane involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-aminopropyl-dimethoxymethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the methoxy groups can be hydrolyzed to form silanols.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the reagent.
Condensation Conditions: Condensation reactions are often catalyzed by acids or bases and occur at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols are the primary products of hydrolysis.
Condensation Products: Siloxanes are formed through the condensation of silanols.
Scientific Research Applications
N-Butyl-aminopropyl-dimethoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties for biological applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of N-Butyl-aminopropyl-dimethoxymethylsilane involves its ability to form stable bonds with various substrates. The compound can interact with hydroxyl groups on surfaces, forming siloxane bonds that enhance the stability and functionality of the modified surfaces. This property is particularly useful in applications such as surface modification and the development of advanced materials .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyl(diethoxy)methylsilane: This compound has similar functional groups but different alkoxy groups, leading to variations in reactivity and applications.
3-Aminopropyl(trimethoxy)silane: Another similar compound with three methoxy groups, commonly used in surface modification and as a coupling agent.
Uniqueness
N-Butyl-aminopropyl-dimethoxymethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring durable and stable modifications .
Properties
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO2Si/c1-5-6-8-11-9-7-10-14(4,12-2)13-3/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTAOXPOORASCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC[Si](C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242174 | |
Record name | N-[3-(Dimethoxymethylsilyl)propyl]-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120939-52-8 | |
Record name | N-[3-(Dimethoxymethylsilyl)propyl]-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120939-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Dimethoxymethylsilyl)propyl]-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{3-[dimethoxy(methyl)silyl]propyl}butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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